N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin sulfonamide derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked via a sulfonamide bridge to a 4-chloro-2,5-dimethoxyphenyl group. The coumarin scaffold is known for its photophysical properties and bioactivity, while the sulfonamide moiety enhances molecular interactions with biological targets. This compound is hypothesized to exhibit anti-proliferative or enzyme-inhibitory properties based on structural analogs like 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a), which demonstrated apoptotic activity in cancer cell lines .
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-15-9-13(16(24-2)8-12(15)18)19-26(21,22)11-4-5-14-10(7-11)3-6-17(20)25-14/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVUPVDLPOUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.
Attachment of the Chlorinated Dimethoxyphenyl Moiety: The final step involves the coupling of the sulfonamide-chromene intermediate with 4-chloro-2,5-dimethoxyaniline under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The chromene core can interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit key enzymes involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14ClNO5
- Molecular Weight : 359.76 g/mol
- CAS Number : 433696-47-0
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the chromene structure exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene have shown effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Tested Pathogens |
|---|---|---|---|
| Compound 1 | 0.22 | 0.25 | Staphylococcus aureus |
| Compound 2 | 0.23 | 0.47 | E. coli |
| Compound 3 | 0.17 | 0.23 | Bacillus cereus |
These findings indicate that modifications in the chromene structure can enhance antimicrobial efficacy against resistant strains.
Anticancer Activity
The anticancer potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene has been explored through various in vitro studies. A notable study assessed its activity against a panel of human tumor cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 5.67 |
| MCF7 (Breast Cancer) | 3.45 |
| A549 (Lung Cancer) | 7.89 |
The compound exhibited selective cytotoxicity, particularly against breast and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and altered gene expression.
- Carbonic Anhydrases : Targeting these enzymes may disrupt pH regulation in tumor microenvironments.
Case Studies
- Anticancer Efficacy : A study published in Cancer Research evaluated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene on tumor growth in a xenograft model. The results indicated a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent .
- Antimicrobial Properties : In a comparative study of various synthetic compounds, N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene was found to exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
